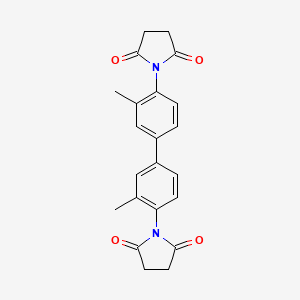
1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione)
描述
1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione), commonly known as DBDPE, is a flame retardant that has been widely used in various applications such as electronic devices, textiles, and plastics. Due to its high thermal stability and effectiveness in reducing the risk of fire, DBDPE has gained significant attention in recent years.
作用机制
The mechanism of action of DBDPE involves the formation of a char layer on the surface of the material being protected. When exposed to heat or flame, the char layer acts as a barrier, preventing oxygen and heat from reaching the material and reducing the risk of fire.
Biochemical and Physiological Effects:
DBDPE has been shown to have low toxicity to humans and animals. However, studies have shown that it can accumulate in the environment and potentially impact aquatic organisms.
实验室实验的优点和局限性
DBDPE has several advantages for lab experiments, including its high thermal stability and effectiveness in reducing the risk of fire. However, its potential environmental impacts and persistence in the environment should be taken into consideration when using DBDPE in lab experiments.
未来方向
There are several future directions for research on DBDPE. These include:
1. Studying the potential environmental impacts of DBDPE and developing more sustainable flame retardant alternatives.
2. Investigating the potential health impacts of long-term exposure to DBDPE.
3. Developing more efficient synthesis methods for DBDPE.
4. Exploring the potential applications of DBDPE in other industries, such as construction and transportation.
5. Studying the potential impacts of DBDPE on the recycling and disposal of materials treated with the flame retardant.
In conclusion, DBDPE is a widely used flame retardant that has been extensively studied for its effectiveness in reducing the risk of fire. While it has several advantages for lab experiments, its potential environmental impacts and persistence in the environment should be taken into consideration. Future research should focus on developing more sustainable flame retardant alternatives and exploring the potential applications of DBDPE in other industries.
科学研究应用
DBDPE has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the risk of fire in various applications, such as electronic devices, textiles, and plastics. DBDPE has also been studied for its potential environmental impacts, including its persistence in the environment and potential toxicity to aquatic organisms.
属性
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrolidin-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-13-11-15(3-5-17(13)23-19(25)7-8-20(23)26)16-4-6-18(14(2)12-16)24-21(27)9-10-22(24)28/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRIPZITTAEDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)CCC3=O)C)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



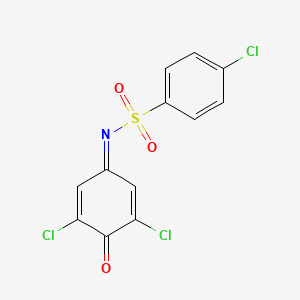
![N-{4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B3454706.png)
![3-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3454730.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3454738.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(8-quinolinylthio)acetamide](/img/structure/B3454754.png)
![4-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B3454758.png)


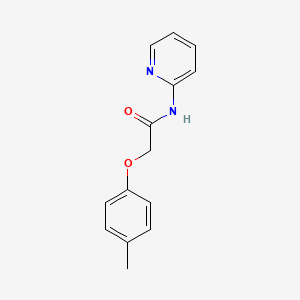
![2-chloro-N'-[(2-naphthyloxy)acetyl]benzohydrazide](/img/structure/B3454784.png)
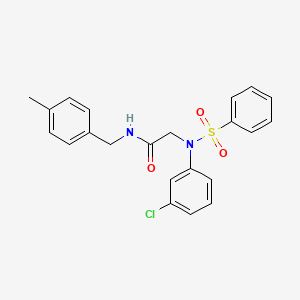
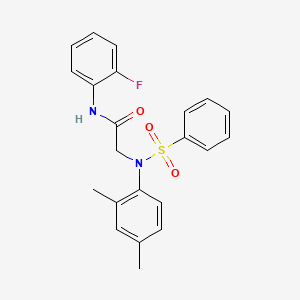
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3454799.png)
![methyl 3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B3454807.png)